

Application Notes and Protocols for Acipimox-¹³C₂,¹⁵N₂ in Lipidomics Research

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Compound of Interest

Compound Name: Acipimox-¹³C₂,¹⁵N₂

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Introduction

Acipimox, a derivative of nicotinic acid, is a lipid-lowering agent utilized in the management of hyperlipidemia, particularly hypertriglyceridemia.[1] Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a reduction in the release of free fatty acids (FFAs) into circulation.[1][2][3] This subsequently decreases the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), and consequently low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol levels.[1][2]

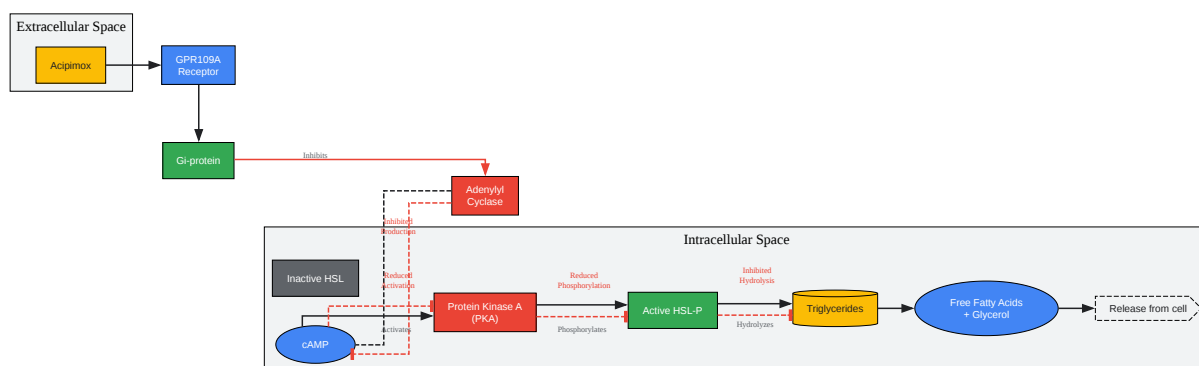
Stable isotope labeling has become an indispensable tool in lipidomics for dynamically tracing the metabolism, biosynthesis, and degradation of lipids.[4][5][6][7] The use of isotopically labeled compounds, such as **Acipimox-¹³C₂,¹⁵N₂**, in conjunction with mass spectrometry, offers a powerful approach to elucidate the precise molecular fate and downstream effects of the drug on lipid metabolic pathways. These application notes provide a framework for the proposed use of **Acipimox-¹³C₂,¹⁵N₂** in lipidomics research to investigate its pharmacokinetics and pharmacodynamics at a molecular level.

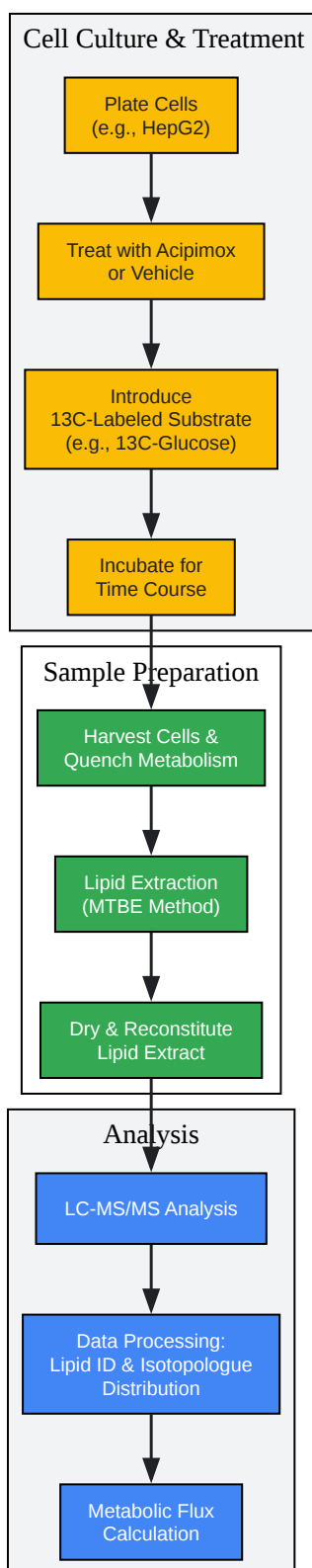
Mechanism of Action

Acipimox exerts its antilipolytic effect by activating the G-protein coupled receptor GPR109A (also known as HCA2) on the surface of adipocytes.[1][3][8] This activation initiates an intracellular signaling cascade that results in the inhibition of hormone-sensitive lipase (HSL),

the key enzyme responsible for the hydrolysis of stored triglycerides. The sequence of events is as follows:

- **Receptor Binding:** Acipimox binds to and activates the GPR109A receptor.
- **G-protein Activation:** The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi).
- **Adenylyl Cyclase Inhibition:** The activated α -subunit of the Gi protein inhibits the enzyme adenylyl cyclase.
- **cAMP Reduction:** Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).^[8]
- **PKA Inactivation:** The reduction in cAMP levels leads to the inactivation of Protein Kinase A (PKA).^[8]
- **HSL Dephosphorylation:** With PKA inactive, hormone-sensitive lipase (HSL) remains in its dephosphorylated, less active state.
- **Inhibition of Lipolysis:** The inactivation of HSL prevents the breakdown of triglycerides into free fatty acids and glycerol, thus reducing their release from adipose tissue.^{[2][8]}





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- To cite this document: BenchChem. [Application Notes and Protocols for Acipimox-13C2,15N2 in Lipidomics Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12360645#acipimox-13c2-15n2-in-lipidomics-research-applications]

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